1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde

説明

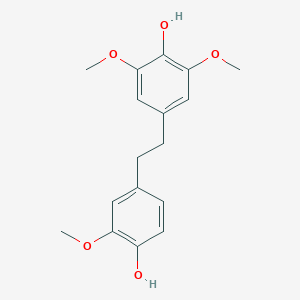

ノルニデュリンは、ジベンゾ[b,e][1,4]ジオキセピン-11-オンコア構造を特徴とする、有機化合物の種類であるデプシドン誘導体です。 最初にAspergillus nidulans菌から単離され、その後Aspergillus ustusやAspergillus unguisなどの他の種でも見られるようになりました 。 ノルニデュリンは、抗菌、抗真菌、抗マラリア特性など、重要な生物学的活性を示します .

準備方法

合成経路と反応条件: ノルニデュリンの合成は、単純な芳香族前駆体から始まり、いくつかのステップが含まれます。重要なステップには以下が含まれます。

ジベンゾ[b,e][1,4]ジオキセピン-11-オンコアの形成: これは通常、一連の環化反応によって達成されます。

塩素化と水酸化: これらのステップは、芳香族環に必要な官能基を導入します。

アルキル化: このステップは、コア構造にメチル基とプロペニル基を付加します。

工業生産方法: ノルニデュリンの工業生産は、主にAspergillus種を用いた発酵プロセスに基づいています。 真菌は、ノルニデュリンの生産を促進する特定の条件下で培養され、続いて高性能液体クロマトグラフィー(HPLC)や薄層クロマトグラフィー(TLC)などの技術を使用して抽出および精製されます .

反応の種類:

酸化: ノルニデュリンは、特にヒドロキシル基で酸化反応を起こし、キノンを形成することがあります。

還元: この化合物は、カルボニル基で還元されてアルコール誘導体を形成することができます。

置換: ノルニデュリンのハロゲン原子は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)。

還元剤: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)。

置換試薬: アミンやチオールなどの求核剤。

主な生成物:

酸化生成物: キノン。

還元生成物: アルコール誘導体。

置換生成物: 使用した求核剤に応じて、さまざまな置換デプシドン。

4. 科学研究への応用

ノルニデュリンは、科学研究において幅広い用途があります。

化学: デプシドンの化学とその反応性を研究するためのモデル化合物として使用されます。

生物学: 真菌の代謝と二次代謝物の産生における役割について調査されています。

産業: 新しい抗菌剤や抗マラリア薬の開発における潜在的な用途。

科学的研究の応用

Nornidulin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study depsidone chemistry and its reactivity.

Biology: Investigated for its role in fungal metabolism and secondary metabolite production.

Industry: Potential use in developing new antimicrobial agents and antimalarial drugs.

作用機序

ノルニデュリンは、主に重要な酵素の阻害と細胞プロセスの混乱によってその効果を発揮します。

抗菌作用: 細菌の細胞壁合成を阻害し、膜の完全性を損なう。

抗真菌作用: 真菌の細胞膜の合成と機能を妨げる。

抗マラリア作用: Plasmodium falciparumでリンゴ酸:キノンオキシドレダクターゼ(MQO)酵素を阻害し、寄生虫のミトコンドリア機能とエネルギー産生を混乱させる.

6. 類似の化合物との比較

ノルニデュリンは、その特定の生物学的活性と構造的特徴のために、デプシドンの中でもユニークです。類似の化合物には以下が含まれます。

デプシドン: ニデュリンやニデュリノールなど、抗菌作用も示します。

その他のデプシドン誘導体: オーストシスティンやセカロニック酸など、異なる生物学的活性と構造変異があります。

ノルニデュリンは、強力な抗マラリア活性とMRSAを阻害する能力により、さらなる研究と潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

Nornidulin is unique among depsidones due to its specific biological activities and structural features. Similar compounds include:

Depsidones: Such as nidulin and nidulinol, which also exhibit antimicrobial properties.

Other depsidone derivatives: Like austocystin and secalonic acid, which have different biological activities and structural variations.

Nornidulin stands out due to its potent antimalarial activity and its ability to inhibit MRSA, making it a valuable compound for further research and potential therapeutic applications .

特性

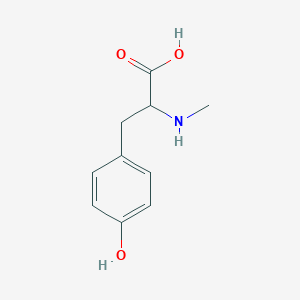

IUPAC Name |

1-prop-2-ynylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZZDLIHWQCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590857 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104501-02-2 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

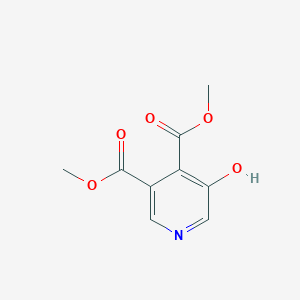

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

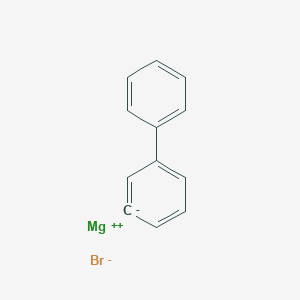

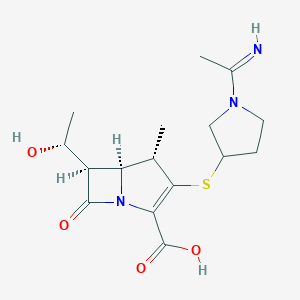

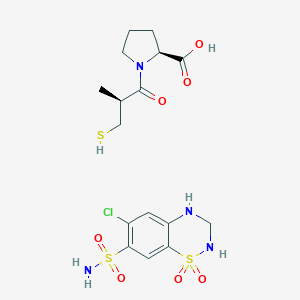

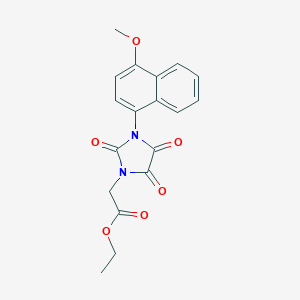

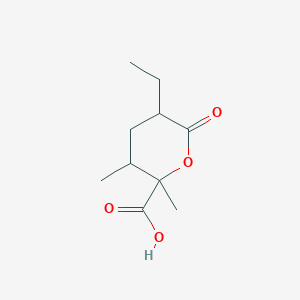

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。